molecular formula C20H19NO3S B275582 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine

1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine

Cat. No. B275582
M. Wt: 353.4 g/mol
InChI Key: JXYUKNQIRWYZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine, also known as TFMPP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study the mechanism of action of serotonin receptors. TFMPP is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep.

Mechanism of Action

1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine acts as a potent agonist of the 5-HT1B and 5-HT2C receptors. These receptors are located in the central nervous system and are involved in the regulation of mood, appetite, and sleep. Activation of the 5-HT1B receptor by 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine leads to the inhibition of the release of serotonin, which results in a decrease in appetite and an increase in anxiety. Activation of the 5-HT2C receptor by 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine leads to the release of serotonin, which results in an increase in appetite and a decrease in anxiety.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the central nervous system, which results in an increase in appetite and a decrease in anxiety. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has also been shown to inhibit the release of serotonin, which results in a decrease in appetite and an increase in anxiety. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have a number of cardiovascular effects, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments include its potency and selectivity for the 5-HT1B and 5-HT2C receptors. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine in lab experiments include its psychoactive effects, which can make it difficult to study the physiological effects of the drug. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine is also a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.

Future Directions

For research on 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine include investigating its effects on other serotonin receptors and its potential therapeutic applications. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been shown to have potential as a treatment for obesity and anxiety disorders, and further research is needed to determine its efficacy and safety. Additionally, research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine use and its potential for abuse.

Synthesis Methods

1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The starting material for the synthesis is 1,3-benzodioxole, which is reacted with 4-(thiophen-2-ylmethoxy)benzylamine to form the intermediate compound. The intermediate is then treated with formaldehyde and hydrogen cyanide to produce 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used extensively in scientific research to study the mechanism of action of serotonin receptors. It is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine has been used in studies to investigate the role of serotonin in the regulation of feeding behavior, anxiety, and depression. It has also been used in studies to investigate the effects of serotonin on the cardiovascular system.

properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C20H19NO3S/c1-2-18(25-9-1)13-22-17-6-3-15(4-7-17)11-21-12-16-5-8-19-20(10-16)24-14-23-19/h1-10,21H,11-14H2

InChI Key

JXYUKNQIRWYZPV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC4=CC=CS4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC4=CC=CS4

Origin of Product

United States

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